2-Chloro-5,6-dimethyl-1,3-benzothiazole

Description

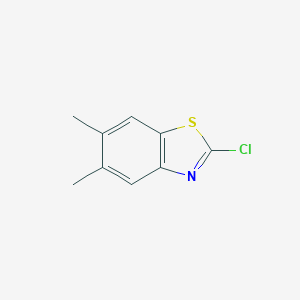

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5,6-dimethyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNS/c1-5-3-7-8(4-6(5)2)12-9(10)11-7/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XODBBWCMOHPBMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)SC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10621200 | |

| Record name | 2-Chloro-5,6-dimethyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10621200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104076-80-4 | |

| Record name | 2-Chloro-5,6-dimethyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10621200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Studies of 2 Chloro 5,6 Dimethyl 1,3 Benzothiazole

Nucleophilic Substitution at the C-2 Chloro Position

The most extensively studied aspect of 2-Chloro-5,6-dimethyl-1,3-benzothiazole's reactivity is the nucleophilic aromatic substitution (SNAr) at the C-2 carbon. This position is readily attacked by various nucleophiles, leading to a diverse range of functionalized benzothiazole (B30560) derivatives.

Nitrogen nucleophiles react readily with 2-chlorobenzothiazole (B146242) derivatives to form C-N bonds, a cornerstone reaction for synthesizing biologically active molecules. nih.gov The reaction typically proceeds by stirring the reactants in a suitable solvent, often in the presence of a base to neutralize the liberated HCl.

Amines: Primary and secondary amines can displace the C-2 chloro group to yield 2-aminobenzothiazole (B30445) derivatives. libretexts.org This reaction is a common strategy for incorporating the benzothiazole scaffold into larger molecular frameworks. nih.govnih.gov

Hydrazines: The reaction with hydrazine (B178648) hydrate (B1144303) effectively replaces the chloro group with a hydrazinyl moiety (-NHNH2). For instance, in a similar system, 2-amino-6-chlorobenzothiazole (B160215) is refluxed with hydrazine hydrate in ethylene (B1197577) glycol to produce 1-(6-chloro-1,3-benzothiazol-2-yl)hydrazine. nih.govresearchgate.net A similar transformation is expected for the 2-chloro analogue, yielding 2-hydrazinylbenzothiazole derivatives which are valuable intermediates for constructing compounds with pyrazole (B372694) or triazole rings. nih.govresearchgate.net

Piperazines: Piperazine (B1678402) and its derivatives are common nucleophiles in these reactions. The synthesis of 6-Chloro-2-piperazin-1-yl-benzothiazole involves reacting 2,6-dichlorobenzothiazole (B1293530) with piperazine and potassium carbonate in DMF at room temperature, resulting in a quantitative yield. chemicalbook.com This highlights the high reactivity of the C-2 chloro position towards piperazine, a reaction that is directly applicable to the 5,6-dimethyl substituted analogue. nih.govmdpi.com

Piperidines: The reaction with piperidine (B6355638) follows a similar nucleophilic substitution pathway to afford 2-(piperidin-1-yl)benzothiazole derivatives.

Pyrazoles: While direct reaction with pyrazole itself can be challenging, N-heterocycles like pyrazole can be introduced. Often, this involves creating a more complex intermediate, for example, by first reacting the 2-chlorobenzothiazole with hydrazine and then constructing the pyrazole ring from the resulting hydrazinyl group. nih.govnih.gov

| Nucleophile | Reactant | Reaction Conditions | Product |

|---|---|---|---|

| Piperazine | 2,6-Dichlorobenzothiazole | Potassium carbonate, DMF, room temperature, 4h | 6-Chloro-2-piperazin-1-yl-benzothiazole chemicalbook.com |

| Hydrazine Hydrate | 2-Amino-6-chlorobenzothiazole | Ethylene glycol, reflux, 4h | 1-(6-Chloro-1,3-benzothiazol-2-yl)hydrazine nih.govresearchgate.net |

Sulfur-based nucleophiles are also effective in displacing the C-2 chloro group, leading to the formation of a C-S bond. nih.gov This class of reactions is crucial for creating derivatives containing multiple sulfur atoms, which often exhibit unique chemical properties.

The reaction with thiols or thiolate anions proceeds smoothly to yield 2-thio-substituted benzothiazoles. nih.gov A notable example involves the use of aminothiadiazoles as nucleophiles. For instance, various N-(5-chloro-6-substituted-benzothiazol-2-yl)-N′-(substituted phenyl)- nih.govnih.govnih.govthiadiazole-2,5-diamines have been synthesized, demonstrating the feasibility of linking benzothiazole and thiadiazole rings via a nitrogen bridge, which implies that a 2-amino-1,3,4-thiadiazole (B1665364) could readily attack this compound to form a C-N bond. nih.gov Similarly, a direct C-S linkage could be formed by reacting with a mercapto-thiadiazole derivative. Halogenated 1,3,4-thiadiazoles are themselves important intermediates where the halogen is readily displaced by nucleophiles. nih.gov

| Nucleophile Type | General Reactant | General Product | Significance |

|---|---|---|---|

| Thiadiazole Derivatives | Mercapto-thiadiazole or Amino-thiadiazole | 2-(Thiadiazolylthio)benzothiazole or 2-(Thiadiazolylamino)benzothiazole | Links two important heterocyclic scaffolds. nih.gov |

| Bisulfide (HS⁻) | Chloroazine | Thio-substituted azine | Demonstrates reactivity of chloro-heterocycles with simple sulfur nucleophiles. nih.gov |

The synthesis of ether and thioether derivatives from this compound is achieved through nucleophilic substitution with oxygen and sulfur nucleophiles, respectively.

Ether Derivatives (C-O Bond Formation): Reaction with alcohols or alkoxides results in the formation of 2-alkoxybenzothiazoles. This SNAr reaction is a standard method for creating aryl ethers from activated aryl halides. For example, secondary alcohols have been shown to decorate benzothiazole groups, indicating the formation of an ether linkage. nih.gov The reaction is typically carried out under basic conditions to generate the more nucleophilic alkoxide ion.

Thioether Derivatives (C-S Bond Formation): Similarly, reaction with thiols or thiolates yields 2-(alkylthio)- or 2-(arylthio)benzothiazoles. Thiolates are powerful nucleophiles and react efficiently. The parent compound, 2-mercaptobenzothiazole (B37678), is a key industrial chemical, and its derivatives are often prepared through this type of substitution reaction on a 2-chlorobenzothiazole precursor. nih.gov

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring of this compound

While the C-2 position is reactive towards nucleophiles, the fused benzene ring can undergo electrophilic aromatic substitution (EAS). The outcome of such reactions is governed by the directing effects of the existing substituents.

The regioselectivity of EAS on the this compound ring is determined by the combined electronic effects of the fused thiazole (B1198619) ring and the two methyl groups.

Fused Thiazole Ring: The benzothiazole ring system as a whole is electron-withdrawing and deactivating towards electrophilic attack compared to benzene. Substitution on the benzene portion is generally preferred over the thiazole portion.

Methyl Groups (at C-5 and C-6): The two methyl groups are electron-donating via hyperconjugation and induction. They are activating and ortho-, para-directing.

Available Positions: The positions available for substitution on the benzene ring are C-4 and C-7.

The powerful activating and directing effect of the two methyl groups at C-5 and C-6 will dominate. Both groups direct incoming electrophiles to the C-4 and C-7 positions. Therefore, electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions are expected to yield a mixture of 4- and 7-substituted products. The precise ratio would be influenced by the steric bulk of the incoming electrophile. While 1,2,5-thiadiazoles are generally resistant to electrophilic substitution, 2,1,3-benzothiadiazoles do react with electrophiles on the fused benzene ring, supporting the feasibility of this reaction pathway. thieme-connect.de

Modern synthetic methods increasingly focus on direct C-H functionalization, which avoids the need for pre-functionalized starting materials. For this compound, C-H functionalization would target the C-4 and C-7 positions on the benzene ring.

This advanced strategy often involves transition-metal catalysis (e.g., using palladium, rhodium, or iridium) where a directing group guides the catalyst to a specific C-H bond. While literature on the specific C-H functionalization of this compound is not abundant, the principles have been applied to the broader benzothiazole class. mdpi.com Such methods offer a powerful tool for late-stage diversification of the benzothiazole core, allowing for the selective installation of various functional groups at positions that are difficult to access through classical electrophilic substitution. The challenge lies in achieving high regioselectivity between the C-4 and C-7 positions, which are electronically similar.

Transformations Involving the Methyl Groups at C-5 and C-6

The methyl groups at the C-5 and C-6 positions of the benzothiazole ring are generally less reactive than the heterocyclic portion of the molecule. However, they can undergo oxidation to form the corresponding carboxylic acids or be involved in condensation reactions under specific conditions. The electronic properties of the benzothiazole ring system influence the reactivity of these methyl groups. For instance, electron-withdrawing groups on the benzothiazole core can make the methyl protons more acidic and susceptible to deprotonation and subsequent functionalization.

Coupling Reactions and Advanced Functionalization

The 2-chloro substituent on the benzothiazole ring serves as a versatile handle for various coupling reactions, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures.

Carbon-Carbon Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. In the context of 2-chlorobenzothiazoles, this palladium-catalyzed reaction allows for the coupling of the benzothiazole core with a variety of organoboron reagents, such as boronic acids or esters. youtube.comnih.gov This reaction typically proceeds under basic conditions and has been optimized for a range of substrates, including sterically hindered ones. nih.gov

For instance, the Suzuki-Miyaura coupling of 2-amino-6-bromobenzothiazole (B93375) with various aryl boronic acids has been successfully demonstrated, yielding 2-amino-6-arylbenzothiazoles in moderate to excellent yields. nih.gov A ligand-free Suzuki-Miyaura coupling methodology has also been developed for sterically hindered 2'-bromo-2-aryl benzothiazoles, which relies on the coordinating properties of the benzothiazole ring nitrogen. nih.gov This method provides good to excellent yields and tolerates various functional groups. nih.gov The general mechanism for the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation with the organoboron species, and reductive elimination to form the new C-C bond and regenerate the catalyst. youtube.com

| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield | Reference |

| 2-amino-6-bromobenzothiazole | Aryl boronic acids/esters | Palladium catalyst | 2-amino-6-arylbenzothiazoles | Moderate to Excellent | nih.gov |

| 2'-bromo-2-aryl benzothiazoles | Aryl boronic acids | Ligand-free Pd catalyst | 2'-aryl-2-aryl-benzothiazoles | Good to Excellent (up to 99%) | nih.gov |

| 6-chloro-5H-benzo[a]phenothiazin-5-one | Phenylboronic acid | Tris(dibenzylideneacetone)palladium(0), SPhos, K3PO4 | 6-phenyl-5H-benzo[a]phenothiazin-5-one | Not specified | researchgate.net |

Diazo-Coupling Reactions for Azo Dye Formation

Diazo-coupling reactions are fundamental in the synthesis of azo dyes. This process typically involves two steps: the diazotization of a primary aromatic amine to form a diazonium salt, followed by the coupling of this salt with an electron-rich coupling component, such as a phenol (B47542) or an aromatic amine. youtube.comyoutube.com The diazonium salt acts as an electrophile in an electrophilic aromatic substitution reaction. youtube.com

In the context of the target molecule, the amino derivative, 2-amino-5,6-dimethyl-1,3-benzothiazole, would first be converted to its corresponding diazonium salt using a reagent like sodium nitrite (B80452) in an acidic medium at low temperatures. youtube.com This diazonium salt can then be reacted with a suitable coupling partner to form a highly colored azo dye. The specific color of the resulting dye is influenced by the substituents on both the benzothiazole ring and the coupling component. youtube.com For example, novel benzothiazole azo dyes have been synthesized and investigated for their properties. acs.org

Functionalization with Phosphorous and Silane (B1218182) Groups

The benzothiazole scaffold can be functionalized with phosphorous-containing groups. For instance, benzothiazoles can undergo regioselective C2-H functionalization with triphenylphosphine (B44618) to form thiazol-2-yl-triphenylphosphonium salts. researchgate.net These salts can then react with various nucleophiles. researchgate.net

Furthermore, the direct synthesis of sila-benzoazoles has been achieved through a hydrosilylation and rearrangement cascade reaction of benzoazoles with silanes, catalyzed by a Lewis acid like B(C₆F₅)₃. nih.govresearchgate.net This method allows for the direct substitution of the C2-carbon atom with a silane group, yielding highly functionalized sila-benzoazoles in high to excellent yields. nih.govresearchgate.net The reaction demonstrates broad substrate scope, including various substituted benzothiazoles and different types of silanes. nih.govresearchgate.net A proposed mechanism involves the addition of the catalyst to the sulfur atom, inducing ring-opening, followed by isomerization and a shift of the silyl (B83357) group to the sulfur atom. nih.gov Additionally, organofunctional silanes can be synthesized through the thiol-(meth)acrylate Michael addition reaction, expanding the library of available silane compounds. nih.gov

Rearrangement Reactions and Mechanistic Investigations

Mechanistic studies are crucial for understanding and optimizing chemical reactions. For benzothiazole synthesis, mechanistic investigations have revealed the in situ formation of a photosensitizing disulfide from 2-aminothiophenol (B119425) and aldehydes. nih.gov This disulfide facilitates the dehydrogenation step through the generation of singlet oxygen and superoxide (B77818) anion under visible light. nih.gov

In the context of functionalization, the mechanism of direct silane insertion into benzothiazoles catalyzed by B(C₆F₅)₃ has been investigated through computational studies, providing insights into the reaction pathway involving ring-opening and rearrangement. nih.gov Mechanistic studies on palladium-catalyzed C-H functionalization of azoles have also been conducted, revealing the role of specific ligands in influencing the geometry of key intermediates. acs.org Understanding these mechanisms allows for the development of more efficient and selective synthetic methods for benzothiazole derivatives.

Advanced Spectroscopic Characterization and Structural Elucidation of Benzothiazole Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the carbon and proton environments within a molecule, confirming its connectivity and substitution pattern.

¹H NMR for Proton Environments and Spin-Spin Coupling

The ¹H NMR spectrum of 2-Chloro-5,6-dimethyl-1,3-benzothiazole is predicted to be relatively simple, reflecting the molecule's symmetry. The aromatic region would feature two singlets corresponding to the protons at positions 4 and 7 of the benzothiazole (B30560) ring. Due to their isolation from other protons, no spin-spin coupling would be observed between them. The aliphatic region would contain two sharp singlets for the chemically distinct methyl groups at positions 5 and 6.

Based on data from related substituted benzothiazoles and general substituent effects, the chemical shifts can be estimated. chemicalbook.commdpi.com The protons on the benzene (B151609) ring (H-4 and H-7) are expected in the range of 7.3 to 8.0 ppm. The methyl protons are anticipated to appear further upfield, typically between 2.3 and 2.5 ppm.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-4 | ~7.3 - 7.8 | Singlet (s) |

| H-7 | ~7.5 - 8.0 | Singlet (s) |

| 5-CH₃ | ~2.3 - 2.5 | Singlet (s) |

| 6-CH₃ | ~2.3 - 2.5 | Singlet (s) |

¹³C NMR for Carbon Skeleton Analysis and Chemical Shifts

The ¹³C NMR spectrum provides essential information about the carbon framework. For this compound, nine distinct signals are expected, corresponding to each unique carbon atom. The chemical shift of the C-2 carbon, bonded to both a nitrogen and a chlorine atom, is expected to be significantly downfield, likely in the range of 150-160 ppm. The carbons of the benzene ring will appear in the typical aromatic region (110-155 ppm), with their specific shifts influenced by the attached substituents. mdpi.com The two methyl carbons will be found in the upfield aliphatic region.

The analysis of parent benzothiazole and its derivatives helps in assigning these signals. chemicalbook.commdpi.com The carbons attached to the methyl groups (C-5 and C-6) and the bridgehead carbons (C-3a and C-7a) can be differentiated based on substituent effects and comparison with known data.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~150 - 160 |

| C-3a | ~150 - 154 |

| C-4 | ~120 - 125 |

| C-5 | ~135 - 140 |

| C-6 | ~135 - 140 |

| C-7 | ~122 - 127 |

| C-7a | ~130 - 135 |

| 5-CH₃ | ~15 - 25 |

| 6-CH₃ | ~15 - 25 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignments

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. For this compound, no cross-peaks are expected in the aromatic region since H-4 and H-7 are isolated singlets.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons. Expected correlations would include:

The H-4 signal with the C-4 signal.

The H-7 signal with the C-7 signal.

The 5-CH₃ proton signal with the 5-CH₃ carbon signal.

The 6-CH₃ proton signal with the 6-CH₃ carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is paramount for establishing the connectivity across multiple bonds (typically 2-3 bonds). It provides the long-range ¹H-¹³C correlations that piece the molecular puzzle together. Key expected correlations include:

H-4 protons to C-5, C-7a, and potentially the C-2 carbon.

H-7 protons to C-5, C-6, and C-3a.

5-CH₃ protons to C-4, C-5, and C-6.

6-CH₃ protons to C-5, C-6, and C-7.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups and the characteristic vibrations of the molecular skeleton.

Characteristic Vibrational Modes of the Benzothiazole Ring and Substituents

The IR and Raman spectra of this compound would be dominated by vibrations characteristic of the benzothiazole core and its substituents. The benzothiazole ring itself has several characteristic modes:

C=N stretching: This vibration typically appears in the 1600-1630 cm⁻¹ region. qu.edu.iq

Aromatic C=C stretching: Multiple bands are expected in the 1400-1600 cm⁻¹ range, which are typical for aromatic systems.

C-S stretching: The carbon-sulfur bond within the thiazole (B1198619) ring gives rise to absorptions, often found in the 650-750 cm⁻¹ region. japsonline.com

Identification of Functional Group Stretching and Bending Frequencies

The substituents on the benzothiazole ring introduce their own specific vibrational frequencies, which are key to confirming the structure.

C-H stretching: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups appears just below 3000 cm⁻¹. mdpi.com

C-H bending: The bending vibrations of the methyl groups (scissoring and rocking) are expected around 1450 cm⁻¹ and 1380 cm⁻¹.

C-Cl stretching: The carbon-chlorine stretching vibration is a key indicator and is typically found in the 600-800 cm⁻¹ range, with its exact position depending on the electronic environment. researchgate.net

Predicted Characteristic Vibrational Frequencies (IR/Raman)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Ar-H |

| Aliphatic C-H Stretch | 2850 - 3000 | -CH₃ |

| C=N Stretch | 1600 - 1630 | Thiazole Ring |

| Aromatic C=C Stretch | 1400 - 1600 | Benzene Ring |

| -CH₃ Bending | 1380 - 1450 | -CH₃ |

| C-Cl Stretch | 600 - 800 | Ar-Cl |

| C-S Stretch | 650 - 750 | Thiazole Ring |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural details of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental formula of a compound, distinguishing it from other compounds with the same nominal mass.

For this compound (C₉H₈ClNS), the theoretical monoisotopic mass can be calculated by summing the masses of the most abundant isotopes of its constituent atoms.

Theoretical Monoisotopic Mass Calculation:

Carbon (C): 9 x 12.00000 = 108.00000

Hydrogen (H): 8 x 1.00783 = 8.06264

Chlorine (Cl): 1 x 34.96885 = 34.96885

Nitrogen (N): 1 x 14.00307 = 14.00307

Sulfur (S): 1 x 31.97207 = 31.97207

Total Monoisotopic Mass: 198.00663 u

In an HRMS experiment, this compound would be expected to produce a protonated molecular ion [M+H]⁺ at an m/z of approximately 199.01446. The presence of the chlorine atom would also result in a characteristic isotopic pattern, with a peak for the ³⁷Cl isotope ([M+2]+H)⁺ appearing at m/z 201.01151, with an abundance of roughly one-third that of the ³⁵Cl peak.

Table 1: Predicted HRMS Data for this compound Adducts

| Adduct | Formula | Theoretical m/z |

| [M+H]⁺ | C₉H₉ClNS⁺ | 199.01446 |

| [M+Na]⁺ | C₉H₈ClNNaS⁺ | 221.99639 |

| [M+K]⁺ | C₉H₈ClKNS⁺ | 237.97033 |

In mass spectrometry, after the initial ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides a molecular fingerprint that helps to confirm the compound's structure. The fragmentation of benzothiazoles is influenced by the stability of the heterocyclic ring and the nature of its substituents. mdpi.com

For this compound, the fragmentation is expected to proceed through several key pathways:

Loss of Chlorine: A common initial fragmentation step for chloro-substituted compounds is the cleavage of the C-Cl bond, which would result in a fragment ion at m/z ≈ 164. This fragment corresponds to the [M-Cl]⁺ ion.

Thiazole Ring Cleavage: The benzothiazole core can undergo characteristic ring cleavage. A retro-Diels-Alder (RDA) type fragmentation is not typical for this specific ring system, but cleavage often occurs with the expulsion of small neutral molecules like hydrogen cyanide (HCN) or a thioisocyanate radical (·SCN).

Loss of Methyl Groups: Fragmentation can involve the loss of a methyl radical (·CH₃) from the benzene ring, leading to a fragment at m/z ≈ 184. Subsequent loss of the second methyl group is also possible.

Cleavage of the Benzene Ring: Further fragmentation can involve the breakdown of the dimethyl-substituted benzene portion of the molecule.

Table 2: Plausible Mass Spectrometry Fragments for this compound

| Fragment Ion Structure | Fragmentation Pathway | Predicted m/z |

| [C₉H₈NS]⁺ | Loss of ·Cl | 164 |

| [C₈H₅ClNS]⁺ | Loss of ·CH₃ | 184 |

| [C₈H₇N]⁺ | Complex rearrangement and cleavage | 117 |

| [C₇H₅S]⁺ | Cleavage of thiazole and loss of CH₃, HCN | 121 |

Electronic Absorption (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic structure and conjugated systems.

The UV-Vis spectrum of benzothiazole derivatives is characterized by absorption bands that arise from π → π* electronic transitions within the aromatic system. nih.gov The benzothiazole moiety itself is a chromophore, and its absorption properties are modulated by the substituents on the ring.

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This effect is prominent in molecules where the ground state and excited state have significantly different dipole moments. nobraintoosmall.co.nz When such a molecule is excited by light, its electron distribution changes, altering its polarity.

Benzothiazole derivatives often exhibit positive solvatochromism, where the π → π* absorption band shifts to longer wavelengths (a red shift) as the solvent polarity increases. chemcd.com This occurs because polar solvents stabilize the more polar excited state to a greater extent than the ground state, thus lowering the energy gap for the electronic transition. nih.gov Therefore, it is anticipated that the UV-Vis spectrum of this compound would show a red shift in its absorption maxima when measured in polar solvents like ethanol (B145695) or acetonitrile (B52724) compared to nonpolar solvents like hexane.

Table 3: Expected Solvatochromic Shift for a Benzothiazole Derivative

| Solvent | Polarity (Dielectric Constant, ε) | Expected λmax Shift |

| Hexane | Low (~1.9) | Shorter Wavelength |

| Dichloromethane | Medium (~9.1) | Intermediate Wavelength |

| Ethanol | High (~24.6) | Longer Wavelength |

| Acetonitrile | High (~37.5) | Longest Wavelength |

Other Specialized Spectroscopic Techniques (e.g., Electron Spin Resonance for Metal Complexes)

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals or paramagnetic metal ions. While this compound itself is not paramagnetic, it can act as a ligand, coordinating to metal ions through its nitrogen and sulfur atoms to form metal complexes.

If this compound were to form a complex with a paramagnetic metal ion, such as Copper(II) or Iron(III), ESR spectroscopy would be a crucial tool for characterization. The ESR spectrum provides detailed information about the electronic environment of the unpaired electron. Analysis of the g-values and hyperfine coupling constants can help determine:

The oxidation state of the metal ion.

The geometry of the coordination sphere (e.g., octahedral, tetrahedral, or square planar).

The nature of the metal-ligand bonding (covalent vs. ionic character).

For instance, in a hypothetical Cu(II) complex, the ESR spectrum could distinguish between different geometric arrangements and provide insight into the delocalization of the unpaired electron onto the benzothiazole ligand.

Computational Chemistry and Theoretical Investigations of Benzothiazole Derivatives

Quantum Chemical Calculations for Molecular Structure and Properties

The foundational aspect of understanding a molecule's behavior lies in the precise determination of its three-dimensional structure and inherent properties. Computational chemistry offers a powerful toolkit for this purpose, with methods like Density Functional Theory (DFT) and ab initio calculations providing detailed insights.

Basis Set Selection and Performance Evaluation (e.g., B3LYP/6-31G(d,p))

The accuracy of DFT calculations is intrinsically linked to the choice of the functional and the basis set. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is widely used and has demonstrated a good balance between computational cost and accuracy for organic molecules, including benzothiazole (B30560) derivatives. nih.govresearchgate.net

The selection of a basis set, such as the Pople-style 6-31G(d,p) or the more extensive 6-311G(d,p), is also critical. nih.govresearchgate.net These basis sets define the set of mathematical functions used to describe the atomic orbitals. The inclusion of polarization functions (d,p) allows for a more flexible and accurate description of the electron distribution, particularly in molecules with heteroatoms like sulfur and nitrogen found in the benzothiazole core. electrochemsci.orgresearchgate.net The performance of a chosen method and basis set is often evaluated by comparing calculated properties, such as vibrational frequencies or NMR chemical shifts, with experimental data. nih.govresearchgate.net For instance, the Gauge-Independent Atomic Orbital (GIAO) method, when used with B3LYP/6-311G(d,p), has shown good agreement with experimental 1H and 13C NMR chemical shifts for benzothiazole compounds. mdpi.com

Below is a representative table showcasing the kind of data generated from these computational methods, though specific values for 2-Chloro-5,6-dimethyl-1,3-benzothiazole would require dedicated calculations.

| Computational Method | Basis Set | Calculated Property | Example Value |

| DFT (B3LYP) | 6-31G(d,p) | Bond Length (C-Cl) | ~1.75 Å |

| DFT (B3LYP) | 6-31G(d,p) | Bond Angle (C-N-C) | ~110° |

| GIAO-B3LYP | 6-311G(d,p) | 13C NMR Shift (C-Cl) | ~150 ppm |

Ab Initio Methods and Hybrid Approaches

While DFT is a workhorse in computational chemistry, ab initio methods, such as Hartree-Fock (HF), offer a different theoretical foundation. nih.govresearchgate.net Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. Although computationally more demanding, they can provide valuable benchmarks. researchgate.net Hybrid approaches, like the aforementioned B3LYP, combine the strengths of both DFT and HF, often leading to improved accuracy. nih.gov Studies on benzothiazole derivatives have shown that hybrid methods like B3LYP often outperform pure HF methods when comparing calculated results with experimental findings. nih.govresearchgate.net

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic properties of a molecule are paramount in determining its chemical reactivity and its potential role in various applications. Frontier Molecular Orbital (FMO) theory is a key framework for understanding these properties.

Analysis of Charge Distribution and Intramolecular Charge Transfer (ICT)

The distribution of electron density within a molecule is not uniform and can be visualized using molecular electrostatic potential (MEP) maps. scirp.orgacademie-sciences.fr These maps highlight regions of positive and negative electrostatic potential, indicating electrophilic and nucleophilic sites, respectively. scirp.org In benzothiazole derivatives, the analysis of charge distribution helps to predict how the molecule will interact with other reagents. academie-sciences.fr

Furthermore, in molecules with both electron-donating and electron-accepting moieties, it is possible to have an intramolecular charge transfer (ICT) upon electronic excitation. nih.gov The analysis of the HOMO and LUMO compositions can reveal the nature of this charge transfer. For example, if the HOMO is primarily located on the donor part of the molecule and the LUMO on the acceptor part, an ICT from the donor to the acceptor is likely to occur upon excitation. nih.gov This property is particularly relevant for the design of materials with specific optical and electronic properties. nih.gov

Vibrational Frequency Calculations and Correlation with Experimental Data

Computational methods, particularly Density Functional Theory (DFT), are instrumental in analyzing the vibrational modes of benzothiazole derivatives. researchgate.netmdpi.com These calculations predict the frequencies at which a molecule will absorb infrared (IR) light or scatter Raman light, corresponding to specific bond stretches, bends, and torsions. The theoretical spectra can then be correlated with experimental data from Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy to provide a detailed and accurate assignment of the fundamental vibrational modes. researchgate.netnih.gov

Typically, the geometry of the molecule is first optimized using a DFT method, such as B3LYP, with a suitable basis set like 6-311++G(d,p) or cc-pVDZ. nih.govchemijournal.com Following optimization, harmonic vibrational frequency calculations are performed. It is a common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, which improves the agreement with experimental results. researchgate.netdoi.org

While a dedicated vibrational analysis for this compound is not extensively published, studies on analogous compounds like 5-chloro-substituted benzothiazolones and other methylated benzothiazoles provide a strong basis for prediction. nih.govdoi.org The calculations for these related structures show good agreement between the scaled theoretical wavenumbers and the experimental spectral peaks. mdpi.comresearchgate.net For instance, the characteristic vibrations of the benzothiazole core, as well as the modes associated with the chloro and methyl substituents, can be precisely assigned.

Table 1: Representative Correlation of Calculated and Experimental Vibrational Frequencies for a Substituted Benzothiazole Derivative This table presents a typical comparison for a related benzothiazole derivative to illustrate the methodology, as specific experimental data for this compound is not available in the cited literature.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) (FT-IR/FT-Raman) |

| N-H Stretch | 3344 | 3345 |

| C-H Stretch (Aromatic) | 3100-2900 | 3100-2900 |

| C=N Stretch | 1640 | 1640 |

| C=C Stretch (Aromatic Ring) | 1590 | 1595 |

| C-Cl Stretch | 750 | 755 |

| C-S Stretch | 710 | 710 |

Data is illustrative and compiled based on methodologies described in sources chemijournal.comresearchgate.net.

Molecular Modeling and Molecular Docking Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For benzothiazole derivatives, these studies are crucial for understanding their interactions with biological macromolecules, such as proteins and nucleic acids, which is fundamental to drug discovery and development.

Prediction of Ligand-Receptor Interactions and Binding Affinity

Molecular docking is a key computational method used to predict the preferred orientation of a ligand (like this compound) when it binds to a target receptor, typically a protein. biointerfaceresearch.com This technique allows researchers to visualize the interactions between the ligand and the amino acid residues in the protein's binding site and to estimate the strength of this interaction, known as binding affinity. nih.gov

Studies on derivatives of this compound have explored their potential as anticancer agents. For example, the related compound 2-chloro-N-(5,6-dimethylbenzo[d]thiazol-2-yl)acetamide has been evaluated for its antiproliferative activity against human bladder (HT-1376) and colorectal (HT-29) carcinoma cells. nih.gov

The broader class of benzothiazole derivatives has been extensively studied through molecular docking against a wide array of biological targets. researchgate.net These studies have identified key binding modes and interactions that contribute to their biological activities, including:

Antimicrobial Activity : Docking studies have shown that benzothiazoles can bind to essential bacterial enzymes like DNA gyrase and dihydroorotase, inhibiting bacterial growth. mdpi.comnih.govresearchgate.net

Anticancer Activity : Benzothiazole scaffolds have been docked into the active sites of various cancer-related proteins, such as p56lck, Hsp90α, and cannabinoid receptors (CB1), revealing interactions that could disrupt cancer cell signaling and proliferation. biointerfaceresearch.commdpi.comacs.org

Antiviral Activity : Derivatives have been evaluated as inhibitors of viral targets, including proteins from Hepatitis C virus (HCV), showing specific interactions within the enzyme's active site. nih.gov

These docking simulations typically identify hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the benzothiazole ligand and the protein's active site residues, which are crucial for stable binding. mdpi.com

Table 2: Examples of Molecular Docking Studies on Benzothiazole Derivatives

| Benzothiazole Derivative | Protein Target | Docking Score (Affinity) | Key Interacting Residues | Biological Activity |

| Benzothiazole-Quinazoline Hybrid | DNA Gyrase (PDB: 3G75) | Good | Not specified | Antimicrobial researchgate.net |

| Benzothiazole-Thiazole Hybrid | p56lck Kinase | Good | Hinge region, Allosteric site | Anticancer biointerfaceresearch.com |

| 2-Aryl Benzothiazole | Amyloid Beta Fibrils | High (pKi) | Not specified | Alzheimer's Imaging nih.gov |

| Benzothiazole-Pyrimidine Sulfonamide | Hsp90α | -7.9 kcal/mol | ASP54, LYS58, ASN106 | Antiviral acs.org |

| N-(5,6-dimethylbenzo[d]thiazol-2-yl) derivative | Not Specified (Target Prediction) | Not Applicable | Not Applicable | Anticancer nih.gov |

Pharmacophore Modeling and Virtual Screening for Biological Targets

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to bind to a specific biological target. biointerfaceresearch.com This "pharmacophore model" can then be used as a 3D query in a virtual screening campaign to search large databases of chemical compounds for other molecules that match the model and are therefore likely to be active at the same target. niscpr.res.inijrti.org

For benzothiazole derivatives, pharmacophore models can be generated based on the structures of known active compounds. Virtual screening has been employed to identify benzothiazoles as potential inhibitors of various enzymes, including Polo-like kinase 1 (PLK1) and InhA, which are targets for cancer and tuberculosis, respectively. niscpr.res.inijrti.org

Furthermore, in silico web tools are used for target prediction. For instance, a derivative of this compound was analyzed using online platforms like SwissTargetPrediction to identify its likely protein targets, a form of inverse virtual screening. nih.gov This approach helps to hypothesize the mechanism of action and can guide further experimental validation.

Theoretical Mechanistic Elucidation of Chemical Transformations and Biological Activities

Theoretical chemistry provides powerful tools to elucidate the step-by-step mechanisms of chemical reactions and to understand the electronic basis of a molecule's biological activity. While specific mechanistic studies on this compound are not prominent in the literature, the methodologies are well-established for the benzothiazole class. scirp.org

DFT calculations are used to map the potential energy surface of a reaction, identifying transition states and intermediates. This allows for the determination of activation energies and reaction pathways, explaining how a chemical transformation occurs. For this compound, this could be applied to understand its synthesis or its reactivity, such as the nucleophilic substitution of the chlorine atom at the 2-position, a common reaction for 2-halobenzothiazoles. nih.gov

Analyses of the molecule's electronic structure, such as Frontier Molecular Orbital (FMO) theory (examining the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO) and Molecular Electrostatic Potential (MEP) maps, are used to predict reactivity. mdpi.comscirp.org

FMO Analysis : The energy and distribution of the HOMO and LUMO indicate the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is a descriptor of chemical reactivity and stability. mdpi.comscirp.org

MEP Analysis : An MEP map shows the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This can predict sites for metabolic attack or non-covalent interactions with a biological receptor.

These theoretical investigations are crucial for rationalizing observed biological activities and for designing new derivatives with enhanced potency or modified properties. scirp.org

Mechanistic Investigations of Biological Activities in Vitro Studies

Anticancer Activity Mechanisms

There is a significant body of research on the anticancer properties of various benzothiazole (B30560) derivatives. These studies often detail the cytotoxic effects against a range of cancer cell lines and explore the underlying molecular mechanisms. However, specific data for 2-Chloro-5,6-dimethyl-1,3-benzothiazole is not present in the available search results.

No studies were identified that evaluated the in vitro cytotoxicity of this compound against the specified cancer cell lines, including Jurkat, HL60, MiaPaca2, HT-1376, HT-29, MCF-7, HepG2, and A549. Consequently, no IC50 values or other measures of cytotoxicity for this compound are available to be presented in a data table.

The mechanisms of action for many anticancer compounds involve the induction of apoptosis, arrest of the cell cycle at various checkpoints, and the inhibition of key signaling pathways that promote cancer cell proliferation and survival. However, there is no available research that elucidates whether this compound induces apoptosis, causes cell cycle arrest, or inhibits critical signaling pathways such as the AKT and ERK pathways in cancer cells.

The interaction of small molecules with DNA can be a key mechanism for their anticancer effects. This can occur through intercalation between DNA base pairs or binding to the minor or major grooves. Currently, there are no published studies that investigate the DNA binding and intercalation properties of this compound.

Antidiabetic Activity Mechanisms

The search for novel therapeutic agents for diabetes has led to the investigation of various chemical scaffolds, including benzothiazoles. Key targets in this area include enzymes and pathways that regulate glucose metabolism.

AMPK is a crucial regulator of cellular energy homeostasis and a validated target for antidiabetic drugs. While some benzothiazole derivatives have been shown to modulate AMPK activity, there is no specific information available on whether this compound has any effect on this enzyme.

An important mechanism for lowering blood glucose is the enhancement of glucose uptake into cells, such as muscle cells. Cellular models like L6 myotubes are commonly used to screen for compounds with this activity. However, no studies were found that have assessed the ability of this compound to enhance glucose uptake in L6 myotubes or any other relevant cell line.

Influence on Glucose Transporter (GLUT4) Abundance

Research into the direct influence of This compound on the abundance of Glucose Transporter 4 (GLUT4) in cell membranes has not been specifically reported in the reviewed scientific literature. While some benzothiazole derivatives have been investigated for their potential antidiabetic properties, which can involve the modulation of glucose uptake and GLUT4 translocation, no such data currently exists for this particular compound. biu.ac.il

Antimicrobial Activity Mechanisms

Evaluation of Antibacterial Potency against Specific Bacterial Strains

A comprehensive review of scientific literature did not yield specific data on the in vitro antibacterial potency of This compound against common bacterial pathogens. Although the benzothiazole scaffold is a core component of many compounds tested for antibacterial activity against strains like Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, studies detailing the minimum inhibitory concentration (MIC) or specific antibacterial mechanisms for this exact molecule are not available. nih.govnih.govmdpi.comnih.gov

Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | Data not available | N/A |

| Escherichia coli | Data not available | N/A |

| Pseudomonas aeruginosa | Data not available | N/A |

| Klebsiella pneumoniae | Data not available | N/A |

Assessment of Antifungal Efficacy against Fungal Pathogens

There is a lack of specific published research on the in vitro antifungal efficacy of This compound against key fungal pathogens. While various benzothiazole derivatives have been synthesized and evaluated for their activity against fungi such as Candida albicans and Aspergillus niger, no studies were found that specifically report the antifungal profile or mechanism of action for this compound. scitechjournals.comnih.govbenthamopenarchives.comopenpharmaceuticalsciencesjournal.comnih.govnih.gov

Antifungal Activity of this compound

| Fungal Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Candida albicans | Data not available | N/A |

| Aspergillus niger | Data not available | N/A |

Antitubercular Activity Mechanisms against Mycobacterium tuberculosis

Specific mechanistic studies or in vitro activity data for This compound against Mycobacterium tuberculosis are not present in the available literature. The benzothiazole nucleus is a known pharmacophore in the development of antitubercular agents, with numerous derivatives being tested against the H37Rv strain and multidrug-resistant strains. nih.govresearchgate.netnih.govsemanticscholar.orgnih.govchempap.org However, research detailing the specific efficacy (e.g., MIC values) of this compound has not been identified. nih.govbiorxiv.org

Antitubercular Activity of this compound

| Mycobacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Mycobacterium tuberculosis H37Rv | Data not available | N/A |

Antioxidant Activity Mechanisms (e.g., DPPH and FRAP Assays)

There are no specific studies detailing the antioxidant activity of This compound using standard in vitro methods such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the FRAP (Ferric Reducing Antioxidant Power) assay. While these assays are commonly employed to characterize the antioxidant potential of the broader family of benzothiazole compounds, specific findings for this compound have not been published. nih.govmdpi.commdpi.comresearchgate.netnih.gov

Antioxidant Activity of this compound

| Assay | Result | Reference |

|---|---|---|

| DPPH Radical Scavenging Activity | Data not available | N/A |

| Ferric Reducing Antioxidant Power (FRAP) | Data not available | N/A |

Structure Activity Relationship Sar Studies of 2 Chloro 5,6 Dimethyl 1,3 Benzothiazole Derivatives

Influence of Chlorine Substitution at C-2 on Biological Efficacy and Reactivity

The substitution at the C-2 position of the benzothiazole (B30560) ring is a critical determinant of its biological activity. benthamscience.com The presence of a chlorine atom at this position imparts distinct physicochemical properties that modulate both the compound's reactivity and its pharmacological efficacy.

Chlorine is a halogen atom with a strong electron-withdrawing inductive effect, which can increase the lipophilicity of the molecule. researchgate.net This enhanced lipophilicity can facilitate the passage of the compound through cellular membranes and into the lipophilic domains of proteins, potentially improving its bioavailability and interaction with target sites. researchgate.net The introduction of chlorine can substantially improve the intrinsic biological activity of a molecule. eurochlor.org However, the effect is not universal; in some molecular contexts, chlorination can also diminish or abolish biological activity. eurochlor.org

The C-2 position of the benzothiazole nucleus is a key site for chemical modification. The carbon-chlorine bond at this position is susceptible to nucleophilic substitution, making 2-chlorobenzothiazoles versatile intermediates for synthesizing a wide range of derivatives. nih.gov This reactivity allows for the introduction of various functional groups, such as amines, thiols, and alkoxy groups, leading to compounds with diverse pharmacological profiles. For instance, the reaction of 2-chlorobenzothiazoles with substituted piperazines has been used to generate derivatives with antiproliferative and anti-HIV activity. researchgate.net

The electronic effect of the C-2 chlorine atom also influences the reactivity of the entire benzothiazole ring system. It can affect the electron density at the nitrogen and sulfur heteroatoms, which are often crucial for coordinating with biological targets like metal ions in enzymes. dntb.gov.ua The chlorinated structure may display higher reactivity due to increased lipophilicity and altered bond energies. researchgate.net This modulation of electronic properties is a key factor in the design of targeted therapeutic agents.

Role of Methyl Groups at C-5 and C-6 in Modulating Activity and Selectivity

The benzene (B151609) portion of the benzothiazole ring offers multiple sites for substitution, with the C-5 and C-6 positions being particularly significant. The presence of methyl groups at both the C-5 and C-6 positions on the 2-chlorobenzothiazole (B146242) scaffold introduces specific steric and electronic features that modulate biological activity and selectivity.

In studies on antifungal agents, methyl substitution at the C-6 position of the benzothiazole nucleus has been a key structural feature in newly synthesized derivatives. scitechjournals.comresearchgate.net These studies investigated a series of C-6 methyl-substituted benzothiazoles with additional substitutions at the C-2 and C-7 positions. The findings indicated that the specific arrangement of these substituents significantly influenced the antifungal potency against pathogens like Candida albicans and Aspergillus niger. scitechjournals.comresearchgate.net While these studies did not isolate the effect of the C-5 methyl group, the consistent use of a C-6 methyl group highlights its perceived importance in anchoring the molecule within the target's active site or in modulating its pharmacokinetic properties. The replacement of a hydrogen atom with a methyl group can enhance binding through favorable van der Waals interactions within a hydrophobic pocket of a receptor.

Impact of Substituents at Other Positions (e.g., Phenyl, Halogen, Methoxy) on Pharmacological Profiles

Beyond the core substitutions of the parent compound, the introduction of other functional groups at various positions on the benzothiazole ring or on appendages at the C-2 position has a profound impact on the resulting pharmacological profile.

Halogens: The introduction of other halogen atoms, such as fluorine, can significantly enhance biological activity. Fluorine, with its small atomic radius and high electronegativity, can improve metabolic stability, binding affinity, and lipophilicity. researchgate.net Studies have shown that fluoro-substituted benzothiazoles exhibit potent antimicrobial and anticancer activities. researchgate.net For example, a compound named 6-chloro-N-(4-nitrobenzyl) benzo[d]thiazol-2-amine demonstrated significant activity against several cancer cell lines. frontiersin.orgnih.gov This illustrates the synergistic effect of having a chlorine at the C-6 position combined with other substitutions.

Aryl and Heteroaryl Groups: Attaching phenyl, substituted phenyl, or other aromatic rings to the benzothiazole scaffold, typically at the C-2 position, is a common strategy to enhance biological activity. These bulky groups can engage in π-π stacking, hydrophobic, and hydrogen bonding interactions within the target's binding site. For instance, 2-arylbenzothiazoles have been extensively studied as anticancer agents. nih.gov The electronic nature of the substituents on the phenyl ring (electron-donating or electron-withdrawing) further fine-tunes the activity.

Nitro and Methoxy Groups: The introduction of polar groups like nitro (NO₂) or methoxy (OCH₃) can alter the electronic properties and solubility of the derivatives.

Nitro Group: The strongly electron-withdrawing nitro group has been incorporated into benzothiazole derivatives to enhance antifungal and anticancer activities. researchgate.net Its presence can influence the molecule's ability to accept hydrogen bonds and participate in electronic interactions.

Methoxy Group: The electron-donating methoxy group can increase the electron density of the aromatic system and can also act as a hydrogen bond acceptor. Its presence has been noted in benzothiazole derivatives with antiproliferative activity. mdpi.com

The following table summarizes the observed effects of different substituents on the biological activity of benzothiazole derivatives, based on various research findings.

| Substituent Group | Position(s) | Observed Biological Activity | Reference(s) |

| Chlorine (Cl) | C-2, C-6, C-7 | Anticancer, Antifungal, Anti-inflammatory | benthamscience.com, researchgate.net, frontiersin.org |

| Methyl (CH₃) | C-6 | Antifungal | scitechjournals.com, researchgate.net |

| Fluorine (F) | C-6 | Anticancer, Antimicrobial | researchgate.net |

| Nitro (NO₂) | C-2, C-7 (on aryl ring) | Antifungal, Anticancer | researchgate.net, frontiersin.org |

| Phenyl (C₆H₅) | C-2 | Anticancer, Antifungal | nih.gov, nih.gov |

| Methoxy (OCH₃) | C-6 (on aryl ring) | Antiproliferative | mdpi.com |

Systematic Structural Modifications and Their Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For benzothiazole derivatives, QSAR studies have been instrumental in identifying the key physicochemical properties and structural features that govern their pharmacological effects.

QSAR models for benzothiazole derivatives have explored a range of molecular descriptors, including:

Topological descriptors: These describe the connectivity and branching of the molecule.

Electronic descriptors: These relate to the electronic properties, such as partial charges, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO).

Steric descriptors: These describe the size and shape of the molecule, such as molecular volume and surface area.

Lipophilicity descriptors: LogP is a common descriptor that quantifies the compound's hydrophobicity.

A QSAR study performed on a series of benzothiazole derivatives identified several descriptors that were significantly correlated with antiproliferative activity. The models suggested that the spatial distribution of atomic mass, polarizability, and van der Waals volumes were critical factors. mdpi.com Another QSAR analysis on benzothiazoles with anti-HIV activity highlighted the importance of descriptors related to the heat of formation and total energy of the molecules. researchgate.net

For H3-receptor affinity, a QSAR analysis of benzothiazole derivatives revealed that attempts to improve potency should focus on substituting the benzothiazole moiety with less bulky, less lipophilic, and more flexible structures that allow for better electronic interactions with the binding site. nih.gov These studies provide a rational basis for designing new derivatives with improved activity by predicting their biological potency prior to synthesis, thereby saving time and resources. The validated QSAR models can guide the systematic modification of the 2-Chloro-5,6-dimethyl-1,3-benzothiazole scaffold to optimize its therapeutic potential. researchgate.net

Identification of Key Pharmacophoric Features for Target Interactions

A pharmacophore is an abstract description of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Identifying the key pharmacophoric features of this compound derivatives is essential for understanding their mechanism of action and for designing new, more potent, and selective compounds.

Based on SAR and molecular modeling studies, the essential pharmacophoric features for many biologically active benzothiazole derivatives often include:

The Benzothiazole Nucleus: The planar, bicyclic ring system acts as a rigid scaffold that correctly orients the substituent groups for optimal interaction with the target receptor. The nitrogen and sulfur atoms are key features, capable of forming hydrogen bonds or coordinating with metal ions.

Hydrogen Bond Acceptors/Donors: Functional groups attached to the scaffold, such as amide or sulfonamide groups, often act as crucial hydrogen bond donors or acceptors, forming specific interactions that anchor the molecule in the active site.

Hydrophobic/Aromatic Regions: The benzene ring of the benzothiazole, along with other aryl substituents (e.g., a phenyl group at C-2), provides hydrophobic regions that can engage in van der Waals or π-π stacking interactions with nonpolar residues in the binding pocket. The methyl groups at C-5 and C-6 contribute to this hydrophobic character.

Electron-Withdrawing/Donating Features: The electronic nature of the substituents, such as the chlorine at C-2 or a nitro group on an attached phenyl ring, is critical for modulating the electronic landscape of the molecule and its interaction with the target. researchgate.net

For example, in a series of benzothiazole-based antifungal agents, preliminary mechanism studies suggested that the compounds might act by inhibiting the enzyme CYP51 (lanosterol 14α-demethylase), a key enzyme in fungal ergosterol biosynthesis. nih.gov The pharmacophore for these inhibitors would likely include a nitrogen atom from the benzothiazole or an attached azole ring that coordinates to the heme iron atom in the enzyme's active site, a common mechanism for azole antifungals.

In-depth Analysis of this compound Reveals Limited Publicly Available Data

The investigation sought to elaborate on its role in the construction of fused benzothiazole-containing scaffolds and complex polycyclic aromatic compounds. It also aimed to uncover its potential in the development of fluorescent probes, luminescent materials, and its applications in organic optoelectronics and dyes. Furthermore, its capacity to act as a ligand in coordination chemistry and catalysis was explored.

While the broader class of benzothiazoles is well-documented for such applications, with numerous studies detailing the synthesis and functional properties of various derivatives, information specifically pertaining to the 5,6-dimethyl substituted chloro-benzothiazole is scarce. For instance, literature exists on related compounds such as 2-amino-6-chlorobenzothiazole (B160215) and 2-chloro-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)acetamide, which are used in the synthesis of dyes and other functional molecules. However, these represent different isomers or derivatives, and their properties and reactions cannot be directly extrapolated to this compound.

Similarly, general methods for the synthesis of benzothiazoles are widely reported, some of which include starting materials with dimethyl substitutions. Yet, the subsequent functionalization and application of the specific this compound intermediate are not detailed in the available scientific literature.

This absence of specific data prevents a detailed and scientifically accurate discussion on the topics outlined for this particular compound. Further research and publication in peer-reviewed journals would be necessary to build a comprehensive profile of this compound and its potential as a versatile building block in organic synthesis and materials science.

Applications of 2 Chloro 5,6 Dimethyl 1,3 Benzothiazole As a Versatile Organic Building Block

Ligands in Coordination Chemistry and Catalysis

Formation of Metal Complexes with Tunable Properties

There are no specific studies available that detail the formation of metal complexes using 2-Chloro-5,6-dimethyl-1,3-benzothiazole as a ligand. Generally, benzothiazole (B30560) derivatives can coordinate with various metal ions through the nitrogen and, in some cases, the sulfur atoms of the thiazole (B1198619) ring, leading to complexes with interesting electronic and photophysical properties. biointerfaceresearch.com The nature of the substituents on the benzene (B151609) ring can influence the coordination geometry and the stability of the resulting metal complexes. cdnsciencepub.comcdnsciencepub.com However, without experimental data for this compound, any discussion on the properties of its potential metal complexes would be purely speculative.

Role in the Design and Development of Chemical Probes for Biological Research

Currently, there is no available research demonstrating the use of this compound in the design and development of chemical probes for biological research. The benzothiazole core is a key component in some fluorescent probes designed to detect specific biological molecules or to image cellular structures. nih.govnih.govmdpi.comrsc.orgacs.org The fluorescence properties of these probes are often tuned by the substituents on the benzothiazole ring system. While the dimethyl and chloro substituents on the target compound would undoubtedly affect its electronic properties, no studies have been published that explore its potential as a fluorescent probe.

Current Research Landscape and Future Directions for 2 Chloro 5,6 Dimethyl 1,3 Benzothiazole

Integration of Artificial Intelligence and Machine Learning in Benzothiazole (B30560) Research

The use of computational tools, including artificial intelligence (AI) and machine learning (ML), is becoming integral to modern drug discovery and materials science, and the study of benzothiazoles is no exception. These in silico methods accelerate the research process by predicting the properties of novel compounds, thereby saving time and resources.

Researchers are employing a variety of computational approaches to investigate benzothiazole derivatives. For instance, web servers like SwissADME and admetSAR are utilized to predict the physicochemical parameters, pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME), toxicity, and drug-likeness of newly synthesized benzothiazole compounds. nih.gov This allows for the early-stage filtering of candidates with poor potential. nih.gov In one study, these tools were used to assess a series of novel benzothiazole derivatives, with the results indicating good drug-like properties for the most active compound. nih.gov

Molecular docking studies are another critical computational technique used to predict the binding affinity and interaction patterns of benzothiazole ligands with biological targets such as enzymes or receptors. researchgate.net Furthermore, quantum chemical calculations, using programs like Gaussian 09, are applied to understand the electronic structure and properties of these molecules, which can be correlated with their reactivity and biological activity. researchgate.net The integration of these computational tools enables a more rational design of benzothiazole derivatives with desired characteristics.

Table 1: Computational Tools in Benzothiazole Research

| Tool/Method | Application | Purpose |

|---|---|---|

| SwissADME / admetSAR | ADMET Prediction | Predicts pharmacokinetic and toxicity profiles of compounds. nih.gov |

| Molecular Docking | Binding Pose Analysis | Simulates the interaction between a ligand and a protein target. researchgate.net |

Continued Development of Environmentally Benign Synthetic Methodologies

There is a significant and growing emphasis on developing "green" synthetic routes for benzothiazole compounds to minimize environmental impact. mdpi.com These methods prioritize the use of non-toxic solvents, catalyst-free conditions, and energy-efficient processes.

Several innovative and environmentally friendly strategies have been reported for the synthesis of the benzothiazole core. mdpi.com One prominent approach involves the condensation reaction of 2-aminobenzenethiol with various aldehydes. mdpi.com Researchers have successfully used a mixture of hydrogen peroxide (H₂O₂) and hydrochloric acid (HCl) in ethanol (B145695) at room temperature as an efficient and mild catalytic system for this transformation. mdpi.com This method is advantageous due to its operational simplicity and use of readily available and environmentally benign reagents. mdpi.com

Other green approaches include:

One-pot reactions: Combining multiple reaction steps into a single procedure without isolating intermediates, which reduces solvent usage and waste generation. organic-chemistry.org A one-pot tandem reaction of benzyl (B1604629) halides and o-aminobenzenethiol in dimethyl sulfoxide (B87167) (DMSO) has been developed to produce benzothiazoles in high yields under mild conditions. organic-chemistry.org

Catalyst-free synthesis: The condensation of 2-aminothiophenol (B119425) with aryl aldehydes has been achieved in DMSO, using the air as the oxidant, eliminating the need for a metal catalyst. organic-chemistry.org

Visible-light-driven photoredox catalysis: This method utilizes visible light as a renewable energy source to drive the reaction, with molecular oxygen as the terminal oxidant, producing water as the only byproduct. organic-chemistry.org

Use of water as a solvent: Catalyst-free reactions of α-keto acids with 2-aminobenzenethiols have been successfully performed in water, which is considered the most environmentally friendly solvent. organic-chemistry.org

The development of such methodologies is crucial for the sustainable production of benzothiazoles for pharmaceutical and industrial applications. mdpi.com

Exploration of Structure-Function Relationships at the Molecular Level

Understanding the relationship between the chemical structure of a molecule and its biological activity (Structure-Activity Relationship, SAR) is a cornerstone of medicinal chemistry. For benzothiazoles, researchers are actively exploring how different substituents on the heterocyclic ring system influence their function.

Systematic modifications of the benzothiazole scaffold have provided valuable insights into SAR. For example, in the development of anticancer agents, it has been observed that modifications to the benzothiazole nucleus can significantly enhance anticancer activity. nih.gov The introduction of specific substituents at various positions can modulate the compound's interaction with its biological target. researchgate.net

A comparative study of 2,5-disubstituted furan (B31954) derivatives bearing either benzothiazole or benzimidazole (B57391) nuclei revealed that the benzothiazole derivatives were generally more active. mdpi.com The study also highlighted the impact of specific substituents on antiproliferative activity:

The presence of a nitro group led to improved antiproliferative activity compared to a chloro substituent. mdpi.com

Derivatives bearing an imidazolinyl group were more active than those with an iso-propyl amidine substituent. mdpi.com

These findings underscore that even small changes to the molecular structure can have a profound impact on biological function. This knowledge is crucial for the rational design and optimization of lead compounds to improve their potency and selectivity. nih.govresearchgate.net

Table 2: Structure-Activity Relationship (SAR) Insights for Benzothiazole Derivatives

| Structural Modification | Impact on Biological Activity | Reference |

|---|---|---|

| Substitution at the 2,6-positions | Displayed significant anticancer potential in initial cytotoxicity screening. | nih.gov |

| Nitro group vs. Chloro group | The nitro group improved antiproliferative activity compared to chlorine. | mdpi.com |

| Imidazolinyl group vs. iso-propyl amidine | Imidazolinyl substituted derivatives showed higher activity. | mdpi.com |

Analysis of Intellectual Property and Patent Trends in Benzothiazole Chemistry

The intellectual property landscape, particularly patents, provides a clear indicator of the commercial interest and research trends in a specific area of chemistry. An analysis of patents related to benzothiazole and structurally similar chloro-substituted thiazole (B1198619) derivatives reveals a strong focus on developing efficient and high-yield manufacturing processes for key intermediates.

Numerous patents describe detailed methods for the synthesis of compounds like 2-chloro-5-chloromethyl-1,3-thiazole. googleapis.comepo.orgjustia.com This compound is a valuable intermediate for producing agricultural chemicals and pharmaceuticals. epo.orgjustia.com The patented processes often focus on overcoming the challenges of previous methods, such as the formation of multiple by-products that are difficult to separate and lead to lower yields. justia.com

Key trends observed in the patent literature include:

Process Optimization: Patents frequently claim novel reaction conditions, such as specific solvents, temperatures, and chlorinating agents (e.g., sulfuryl chloride), to improve the purity and yield of the final product. google.com

Novel Synthetic Routes: Some patents disclose entirely new synthetic pathways. For example, a process for preparing 2-chloro-5-chloromethyl-1,3-thiazole involves the reaction of 3-chloro-1-isothiocyanato-1-propene with a chlorinating agent. epo.org Another method involves the diazotization of 2-amino-5-methylthiazole (B129938) followed by chlorination. googleapis.comjustia.com

High-Purity Production: There is an emphasis on methods that yield high-purity products, which is critical for pharmaceutical applications. google.com This includes specific purification steps like distillation and crystallization. google.com

The active patenting of these synthetic processes indicates the commercial importance of halogenated benzothiazole and thiazole derivatives as building blocks in various industries. This ongoing innovation in synthesis is crucial for making these valuable compounds more accessible and cost-effective for further development.

Q & A

Basic: What are the established synthetic routes for 2-Chloro-5,6-dimethyl-1,3-benzothiazole?

Methodological Answer:

The synthesis typically involves cyclocondensation of substituted anilines with chlorinated carbon disulfide derivatives. For example, a protocol adapted from benzothiazole syntheses involves refluxing 2-amino-4-chloro-5,6-dimethylbenzenethiol with aldehydes or ketones in dimethylformamide (DMF) using sodium metabisulfite as a catalyst. This method yields crystalline products after cooling and precipitation with cold water . Alternative routes may utilize thiourea derivatives under acidic conditions.

Key Steps:

- Reagent Selection: Use sodium metabisulfite to promote cyclization.

- Reaction Monitoring: Track progress via TLC (Rf ~0.5 in ethyl acetate/hexane).

- Purification: Recrystallize from ethanol for X-ray-quality crystals (>80% yield) .

Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?

Methodological Answer:

Optimization involves systematic variation of:

- Catalysts: Compare sodium metabisulfite with iodine or Lewis acids (e.g., ZnCl₂).

- Solvents: Polar aprotic solvents (DMF, DMSO) enhance cyclization vs. non-polar alternatives.

- Temperature: Reflux (100–120°C) ensures complete reaction within 2–4 hours .

Data Contradiction Analysis:

Discrepancies in yields (e.g., 70% vs. 90%) may arise from impurities in starting materials. Validate purity via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis .

Basic: What spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR: Identify aromatic protons (δ 7.2–7.8 ppm) and methyl groups (δ 2.3–2.6 ppm). Chlorine substituents deshield adjacent carbons (δ 125–135 ppm) .

- IR Spectroscopy: Detect C-Cl stretching (~750 cm⁻¹) and C=S vibrations (~650 cm⁻¹).

- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ with <2 ppm error .

Advanced: How can crystallography resolve contradictions in reported spectroscopic data?

Methodological Answer:

Single-crystal X-ray diffraction provides unambiguous confirmation of:

- Bond Lengths/Angles: Compare with DFT-optimized structures (e.g., C-S bond ~1.74 Å).

- Intermolecular Interactions: Hydrogen bonding (C–H···O/N) and π-π stacking (3.7–4.0 Å distances) stabilize the crystal lattice .

- Dihedral Angles: Planarity between benzothiazole and substituents (<5° deviation) .

Example: A study on 2-(5-chloro-1,3-benzothiazol-2-yl)-4-methoxyphenol revealed a dihedral angle of 1.23° between aromatic rings, validated by X-ray .

Basic: What in vitro assays evaluate the biological activity of this compound?

Methodological Answer:

- Antimicrobial Testing: Use broth microdilution (MIC against S. aureus or E. coli) .

- Antifungal Assays: Evaluate inhibition of C. albicans growth via agar diffusion .

- Cytotoxicity: MTT assay on mammalian cell lines (e.g., HEK-293) to assess IC₅₀ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.